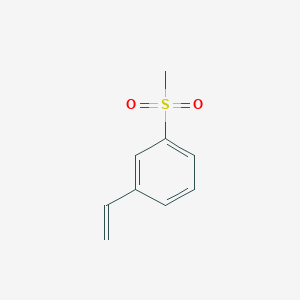

Benzene, 1-ethenyl-3-(methylsulfonyl)-

Description

Evolution of Aryl-Vinyl and Aryl-Sulfonyl Motif Research in Organic Synthesis

The study of aryl-vinyl compounds, commonly known as styrenes, has a rich history due to their prevalence in polymers and their utility as building blocks in organic synthesis. nih.gov Initially, research focused on polymerization reactions, leading to the development of materials like polystyrene. google.com Over time, the focus expanded to include their participation in a variety of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures.

Similarly, the aryl-sulfonyl group has been a subject of intense research. Initially explored for their presence in early sulfonamide antibiotics, sulfones are now recognized for their unique electronic properties and chemical stability. nih.govnih.gov They are considered "chemical chameleons" due to their versatile reactivity, which can be modulated under different reaction conditions. nih.gov The development of synthetic methods to introduce the sulfonyl group onto aromatic rings has been a significant area of research, with techniques ranging from classical Friedel-Crafts reactions to modern C-H functionalization approaches. nih.govjchemrev.com

Contextual Significance of Sulfonyl-Substituted Styrenes in Contemporary Chemical Science

The incorporation of a sulfonyl group into a styrene (B11656) framework gives rise to a class of compounds with a unique combination of properties. The vinyl group serves as a reactive handle for various transformations, including polymerization and addition reactions, while the electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the aromatic ring and the vinyl moiety. nih.gov

These compounds, often referred to as styryl sulfones, are of considerable interest in medicinal chemistry and materials science. In drug discovery, the vinyl sulfone motif can act as a Michael acceptor, enabling covalent interactions with biological targets. nih.govnist.gov This has led to the development of various bioactive compounds, including potential anticancer and neuroprotective agents. nih.govgoogle.com In materials science, the introduction of the polar sulfonyl group can impart desirable properties to polymers, such as improved thermal stability and altered solubility.

Current Research Landscape and Knowledge Gaps Pertaining to Benzene (B151609), 1-ethenyl-3-(methylsulfonyl)-

A thorough review of the current scientific literature reveals that while the broader class of sulfonyl-substituted styrenes is an active area of research, specific and detailed information on Benzene, 1-ethenyl-3-(methylsulfonyl)- is notably scarce. There is a lack of published, in-depth studies focusing exclusively on its synthesis, characterization, and reactivity.

Table 1: Physicochemical Properties of Related Styrene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Styrene | 100-42-5 | C₈H₈ | 104.15 | 145 | -30 |

| 3-Methylstyrene | 100-80-1 | C₉H₁₀ | 118.18 | 170-171 | -82 to -81 |

| 3-Ethylstyrene | 7525-62-4 | C₁₀H₁₂ | 132.20 | 189-190 | - |

| Methyl vinyl sulfone | 3680-02-2 | C₃H₆O₂S | 106.14 | 234 | - |

This table presents data for structurally related compounds to provide context due to the absence of specific experimental data for Benzene, 1-ethenyl-3-(methylsulfonyl)-. Data sourced from nih.govchemeo.comnist.govnih.govspectrabase.comsigmaaldrich.comchemdad.comstyrene.org.

Multifaceted Research Approaches: A Comprehensive Overview

The study of sulfonyl-substituted styrenes employs a range of modern chemical research methodologies.

Synthesis: The construction of these molecules can be approached through various synthetic routes. Common strategies include the oxidation of the corresponding sulfide (B99878), which itself can be prepared through several methods. jchemrev.comjchemrev.com Another approach involves the direct introduction of the sulfonyl group onto a pre-existing styrene scaffold. More contemporary methods focus on cross-coupling reactions, such as those catalyzed by transition metals, to form the C-S bond or the vinyl group. researchgate.netnih.gov Electrochemical methods are also emerging as a greener alternative for the synthesis of sulfones. researchgate.net

Characterization: The structural elucidation of newly synthesized sulfonyl-substituted styrenes relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the connectivity of atoms. Infrared (IR) spectroscopy helps to identify the characteristic vibrations of the sulfonyl and vinyl groups. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Reactivity and Application Studies: Once synthesized and characterized, the reactivity of these compounds is explored. This can involve studying their behavior in polymerization reactions, their efficacy as Michael acceptors, or their participation in cycloaddition reactions. For compounds with potential biological activity, in vitro and in vivo studies are conducted to evaluate their efficacy and mechanism of action. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-3-8-5-4-6-9(7-8)12(2,10)11/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIMSYWJPSXYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634452 | |

| Record name | 1-Ethenyl-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103262-81-3 | |

| Record name | 1-Ethenyl-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-3-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Precision Organic Synthesis Methodologies for Benzene, 1 Ethenyl 3 Methylsulfonyl

Strategized Approaches to Ethenyl Group Installation

The introduction of a vinyl group onto a benzene (B151609) ring bearing a methylsulfonyl substituent, or its precursor, requires chemoselective methods that are compatible with the sulfonyl group. Several classical and modern synthetic strategies have been developed to achieve this transformation efficiently.

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction Variants)

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a primary strategy for the synthesis of styrenes from aryl halides. mdpi.com For the synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)-, the Heck reaction would typically involve the coupling of an aryl halide, such as 1-bromo-3-(methylsulfonyl)benzene (B20138), with an ethylene (B1197577) source.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.orglibretexts.org While aryl iodides are generally more reactive, the lower cost and greater availability of aryl bromides and chlorides make them attractive substrates for industrial applications. beilstein-journals.org

Research has shown that the Heck reaction is compatible with sulfone functionalities. For instance, the coupling of various aryl bromides with methyl vinyl sulfone, catalyzed by a palladium complex derived from a tetraphosphine ligand like cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), proceeds in very high yields to give the corresponding (E)-[2-(methylsulfonyl)vinyl]benzene derivatives. organic-chemistry.orgresearchgate.net This demonstrates the feasibility of employing a Heck-type strategy for the synthesis of the target molecule, likely through the reaction of 1-bromo-3-(methylsulfonyl)benzene with ethylene gas or a suitable ethylene surrogate. The reaction typically affords the trans or E-isomer with high selectivity. organic-chemistry.org

Table 1: Representative Conditions for Heck Reactions on Sulfonyl-Containing Substrates

| Aryl Halide | Alkene Partner | Catalyst System | Base | Solvent | Yield | Reference |

| Aryl Bromides | Methyl Vinyl Sulfone | Pd(OAc)₂ / Tedicyp | NaOAc | DMA | High | organic-chemistry.orgresearchgate.net |

| Aryl Bromides | Vinyl Sulfides | Pd(OAc)₂ / Tedicyp | NaOAc | DMA | Low to Moderate | organic-chemistry.orgresearchgate.net |

| Aryl Bromides | Phenyl Vinyl Sulfoxide (B87167) | Pd(OAc)₂ / Tedicyp | NaOAc | DMA | Satisfactory | organic-chemistry.orgresearchgate.net |

| 3-Bromoindazoles | Various Olefins | Pd(OAc)₂ / PPh₃ / TBAB | TEA | - (Ball-milling) | Good to Excellent | beilstein-journals.org |

Wittig and Horner–Wadsworth–Emmons Olefination Strategies

Olefination reactions provide a classic and reliable alternative for installing the ethenyl group. These methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion (ylide). The key precursor for synthesizing Benzene, 1-ethenyl-3-(methylsulfonyl)- via this route is 3-(methylsulfonyl)benzaldehyde (B1338320). chemspider.comsigmaaldrich.comsigmaaldrich.com

The Wittig reaction utilizes a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt like methyltriphenylphosphonium (B96628) bromide with a strong base. This ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine (B44618) oxide.

The Horner–Wadsworth–Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. thieme-connect.com These carbanions, generated from phosphonate esters, are generally more nucleophilic and less basic than Wittig ylides. thieme-connect.com A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. thieme-connect.com The HWE reaction typically shows high selectivity for the formation of (E)-alkenes. wikipedia.org

For the synthesis of the target compound, 3-(methylsulfonyl)benzaldehyde would be reacted with the ylide derived from methyltriphenylphosphonium bromide (Wittig) or the anion of diethyl methylphosphonate (B1257008) (HWE) to furnish the desired 1-ethenyl-3-(methylsulfonyl)benzene.

Vinyl Grignard and Organolithium Reagent Addition-Elimination Routes

The addition of organometallic reagents to carbonyls is a fundamental C-C bond-forming reaction. In this approach, a vinyl organometallic reagent, such as vinylmagnesium bromide or vinyllithium, is added to 3-(methylsulfonyl)benzaldehyde. This addition reaction forms a secondary alcohol, 1-(3-(methylsulfonyl)phenyl)prop-2-en-1-ol. Subsequent acid- or base-catalyzed dehydration of this intermediate would eliminate water to generate the target styrene (B11656) derivative.

While highly effective, the high reactivity of Grignard and organolithium reagents can limit their functional group tolerance. nih.gov However, palladium- or nickel-catalyzed cross-coupling reactions using vinyl Grignard reagents and aryl halides have been successfully employed and can tolerate a range of functional groups. nih.gov Direct addition to an aldehyde containing an electron-withdrawing sulfonyl group is a viable pathway, provided that side reactions, such as reduction of the aldehyde or attack at the sulfonyl group, can be minimized through careful control of reaction conditions.

Electrochemical Ethenylation Protocols

Electrosynthesis offers a green and powerful alternative to traditional chemical methods by using electricity to drive chemical transformations, often under mild conditions. acs.org The electrochemical vinylation of aryl halides has been developed as an alternative to palladium-catalyzed methods. mdma.chresearchgate.net

One such protocol involves the cobalt-catalyzed electrochemical coupling of aryl halides (bromides or chlorides) with vinyl acetates. mdma.chresearchgate.net The reaction is carried out in the presence of a cobalt bromide catalyst and a bipyridine ligand. This method has been shown to produce various styrene derivatives in good yields. The application of this method to 1-bromo-3-(methylsulfonyl)benzene with vinyl acetate (B1210297) would yield the target molecule after the elimination of the acetate group. The use of a consumable iron anode is often crucial for the catalytic efficiency of the cobalt system. mdma.ch Other research has focused on the electrochemical reactions of styrenes themselves, such as oxidation to aldehydes or epoxidation, highlighting the electrochemical reactivity of the vinyl group. rsc.orgresearchgate.netacs.org

Table 2: Electrochemical Vinylation of Aryl Halides

| Aryl Halide Type | Vinylation Reagent | Catalyst System | Anode | Yield | Reference |

| Aryl Bromides | Vinyl Acetates | CoBr₂ / 2,2'-Bipyridine | Iron (consumable) | Good | mdma.ch |

| Activated Aryl Chlorides | Vinyl Acetates | CoBr₂ / 2,2'-Bipyridine | Iron (consumable) | Satisfactory | mdma.ch |

| Aromatic/Vinylic Halides | Acrylate (B77674) Esters | CoBr₂ / 2,2'-Bipyridine | Iron (consumable) | - | researchgate.net |

Selective Introduction of the Methylsulfonyl Moiety

An alternative synthetic strategy involves the formation of the methylsulfonyl group on a pre-existing styrene framework. This approach hinges on the selective oxidation of a corresponding thioether precursor.

Oxidation of Thioether Precursors with Controlled Selectivity

This methodology begins with the synthesis of a thioether precursor, namely Benzene, 1-ethenyl-3-(methylthio)-. The subsequent selective oxidation of the sulfide (B99878) to a sulfone yields the final product. The oxidation must be carefully controlled to avoid over-oxidation or unwanted reactions at the vinyl group.

A variety of reagents are available for the oxidation of sulfides to sulfones. organic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst. organic-chemistry.org Other methods include the use of reagents like potassium permanganate (B83412) or Selectfluor. organic-chemistry.org The oxidation of vinyl sulfides to vinyl sulfones is a well-established transformation. wikipedia.orgnih.gov The reaction can be controlled to stop at the sulfoxide stage or proceed to the sulfone. tandfonline.com For example, a sodium iodide-mediated reaction of sulfinic acids with alcohols can produce vinyl sulfones, with the solvent playing a key role in controlling the selectivity. nih.govresearchgate.net The direct oxidation of 1-ethenyl-3-(methylthio)benzene, using a system such as hydrogen peroxide with a suitable catalyst, represents a direct and efficient route to the target molecule.

Table 3: Common Reagents for Sulfide to Sulfone Oxidation

| Oxidant | Catalyst / Conditions | Substrate Scope | Selectivity | Reference |

| Hydrogen Peroxide | Tantalum Carbide | Aliphatic/Aromatic Sulfides | Sulfoxides | organic-chemistry.org |

| Hydrogen Peroxide | Niobium Carbide | Aliphatic/Aromatic Sulfides | Sulfones | organic-chemistry.org |

| Hydrogen Peroxide | Urea / Phthalic Anhydride (B1165640) | Substituted Sulfides | Sulfones | organic-chemistry.org |

| I₂O₅ | - | Aromatic Alkenes + Thiols | (E)-Vinyl Sulfones | organic-chemistry.org |

| Selectfluor | - | Sulfides | Sulfones | organic-chemistry.org |

Direct Sulfonylation Reactions on Activated Aromatics

Direct sulfonylation of an aromatic ring is a fundamental transformation in organic synthesis. The vinyl group in styrene (vinylbenzene) acts as an activating group for electrophilic aromatic substitution, increasing the electron density of the benzene ring. pearson.com However, the vinyl group is an ortho-, para-director, meaning that electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it. pearson.com

This directing effect poses a significant challenge for the synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)-, where the methylsulfonyl group is in the meta position. A direct Friedel-Crafts-type sulfonylation of styrene with an agent like methanesulfonic anhydride or methanesulfonyl chloride would be expected to yield predominantly the ortho- and para-isomers, making it an inefficient route for the desired meta-product.

| Reaction Scheme: Direct Sulfonylation of Styrene |

| Starting Material: Styrene |

| Reagent: Methanesulfonyl Chloride/AlCl₃ |

| Expected Major Products: 1-ethenyl-2-(methylsulfonyl)benzene, 1-ethenyl-4-(methylsulfonyl)benzene |

| Desired (Minor) Product: Benzene, 1-ethenyl-3-(methylsulfonyl)- |

| Challenge: Poor regioselectivity for the meta-isomer. |

Achieving meta-selectivity in the electrophilic substitution of activated rings is a persistent problem in synthetic chemistry. While some specialized catalysts or reaction conditions can alter regiochemical outcomes, the direct sulfonylation of styrene remains an unlikely primary strategy for obtaining a pure meta-substituted product.

Nucleophilic Aromatic Substitution with Sulfinate Salts

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway that relies on a different electronic demand at the aromatic core. In contrast to electrophilic substitution, SNAr is facilitated by electron-withdrawing groups on the aromatic ring. This methodology involves the displacement of a leaving group, typically a halide, by a nucleophile. mit.eduresearchgate.net

A plausible synthetic route to Benzene, 1-ethenyl-3-(methylsulfonyl)- via SNAr would involve using a meta-substituted halostyrene as the substrate and a sulfinate salt as the nucleophile.

Proposed Synthetic Route:

Starting Material: 1-bromo-3-ethenylbenzene (3-bromostyrene).

Nucleophile: Sodium methanesulfinate (B1228633) (CH₃SO₂Na).

Reaction: The methanesulfinate anion attacks the carbon bearing the bromine atom, displacing the bromide ion to form the target molecule.

The SNAr reaction on an unactivated ring (the vinyl group is activating for electrophilic, not nucleophilic, substitution) can be challenging. Therefore, this reaction often requires a catalyst, such as a copper salt, to proceed at a reasonable rate.

| Interactive Data Table: SNAr for Benzene, 1-ethenyl-3-(methylsulfonyl)- | Details |

| Substrate | 1-bromo-3-ethenylbenzene |

| Nucleophile | Sodium methanesulfinate |

| Typical Catalyst | Copper(I) iodide (CuI) |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Product | Benzene, 1-ethenyl-3-(methylsulfonyl)- |

This method's success hinges on the availability of the 3-halostyrene precursor and the efficiency of the copper-catalyzed substitution.

Radical-Mediated Sulfonylation of Alkenes

Radical reactions offer a powerful set of tools for forming carbon-sulfur bonds. researchgate.net In recent years, photocatalyzed reactions have emerged as a mild and efficient way to generate sulfonyl radicals from precursors like sodium sulfinates, sulfonyl chlorides, or sulfonyl hydrazides. researchgate.netchemrxiv.org

When applied to styrenes, radical sulfonylation reactions typically proceed via the addition of a sulfonyl radical to the carbon-carbon double bond. nih.govnih.gov This process generally follows an anti-Markovnikov regioselectivity, where the sulfonyl group attaches to the terminal carbon of the vinyl group. The resulting intermediate is a stabilized benzylic radical, which is then trapped to complete the reaction. chemrxiv.org

For instance, the electrochemical alkoxysulfonylation of styrene derivatives yields β-alkoxy sulfones. nih.gov Similarly, photocatalyzed amino-sulfonylation reactions produce amino sulfones. researchgate.net These reactions result in the functionalization of the ethyl side chain rather than the aromatic ring.

| General Outcome of Radical Sulfonylation of Styrene |

| Starting Material: Styrene derivative |

| Radical Source: R-SO₂• (from sodium sulfinate, etc.) |

| Initial Product: Benzylic radical intermediate |

| Final Product Type: β-functionalized ethylbenzene (B125841) sulfone (e.g., Ar-CH(X)-CH₂-SO₂R) |

| Observation: This pathway does not directly yield an aryl sulfone like Benzene, 1-ethenyl-3-(methylsulfonyl)-. It functionalizes the vinyl group. |

While this approach is highly effective for synthesizing various sulfonyl-containing compounds, it is not a direct route to the target molecule where the sulfonyl group is attached to the benzene ring. The methodology is designed for the difunctionalization of alkenes, not the sulfonylation of the aromatic core. chemrxiv.orgacs.org

Convergent and Divergent Synthetic Pathways to Benzene, 1-ethenyl-3-(methylsulfonyl)-

To overcome the regioselectivity issues of direct functionalization, multi-step convergent and divergent strategies are often employed. These pathways involve the sequential construction of the molecule or the coupling of pre-functionalized building blocks.

Sequential Functionalization of Benzene Core

A sequential approach involves introducing the functional groups one at a time, leveraging the directing effects of the groups already present on the ring. Two primary sequences can be envisioned for the synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)-.

Route A: Sulfonylation followed by Vinylation

Sulfonylation: Benzene is first converted to methylsulfonylbenzene. This can be achieved through Friedel-Crafts acylation with methanesulfonyl chloride and a Lewis acid catalyst.

Halogenation: The methylsulfonyl group is a strong deactivator and a meta-director. Therefore, electrophilic bromination of methylsulfonylbenzene will selectively produce 3-bromo-1-(methylsulfonyl)benzene.

Vinylation: The final ethenyl group can be installed using a palladium-catalyzed cross-coupling reaction, such as a Heck, Suzuki, or Stille reaction, by coupling the aryl bromide with a suitable vinylating agent.

Route B: Functionalization via a Diazonium Salt

Nitration: Starting with a precursor like m-nitrotoluene, which can be converted to 3-nitrostyrene.

Reduction: The nitro group is reduced to an amine, yielding 3-aminostyrene.

Diazotization: The amine is converted into a diazonium salt (3-styrenediazonium chloride) using nitrous acid at low temperatures.

Sulfonylation: The diazonium group can be replaced with a methylsulfonyl group. This can be accomplished by reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst, followed by reaction with a methyl source.

This sequential approach offers excellent control over the regiochemistry, ensuring the desired meta-substitution pattern.

Building Block Integration via Cross-Coupling Methodologies

Convergent synthesis through cross-coupling reactions is a highly efficient strategy that involves joining two complex fragments, or building blocks. nii.ac.jp For the synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)-, this would typically involve a palladium-catalyzed reaction between an aryl component and a vinyl component.

| Interactive Data Table: Cross-Coupling Strategies | Strategy 1: Suzuki Coupling | Strategy 2: Stille Coupling |

| Aryl Building Block | 3-(Methylsulfonyl)phenylboronic acid | 3-Bromo-1-(methylsulfonyl)benzene |

| Vinyl Building Block | Vinyl bromide or potassium vinyltrifluoroborate | Vinyltributylstannane |

| Catalyst System | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Pd(PPh₃)₄ |

| Advantage | Avoids toxic tin reagents | Mild reaction conditions |

| Disadvantage | Boronic acids can be unstable | Stoichiometric toxic tin byproducts |

One-Pot and Cascade Reaction Sequences

One-pot syntheses and cascade reactions represent the pinnacle of synthetic efficiency, minimizing purification steps, solvent waste, and reaction time by combining multiple transformations in a single reaction vessel. acs.orgnih.govnih.gov

Hypothetical One-Pot Synthesis: A potential one-pot procedure could be adapted from known three-component coupling reactions. acs.orgrsc.org For example, a process could be designed that couples a di-substituted benzene derivative with both a sulfur source and a vinyl source in a sequence mediated by one or more catalysts. One such hypothetical reaction might involve:

Starting with 1,3-dibromobenzene.

Selective reaction at one position with sodium methanesulfinate via a copper-catalyzed SNAr reaction.

Without isolation, addition of a palladium catalyst and a vinylating agent (e.g., vinyltributylstannane) to perform a Stille coupling at the second position.

Controlling the selectivity in such a sequence would be the primary challenge.

Cascade Reactions: A cascade reaction is a series of transformations that occur sequentially without the addition of new reagents, often triggered by a single event. nih.govacs.org While a direct cascade to form Benzene, 1-ethenyl-3-(methylsulfonyl)- is not readily apparent from established literature, one could be designed. For instance, a starting material could be synthesized that, upon heating or catalysis, undergoes an intramolecular rearrangement and elimination sequence. An example might involve a Diels-Alder reaction followed by a retro-Diels-Alder reaction that expels a small molecule and reveals the desired structure, a strategy often employed in complex natural product synthesis. nih.gov These elegant but complex sequences require careful design of the initial substrate to orchestrate the desired chemical events.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of "Benzene, 1-ethenyl-3-(methylsulfonyl)-", this translates to exploring alternatives to traditional organic solvents, designing highly efficient and recyclable catalysts, and minimizing energy consumption.

The use of volatile organic solvents (VOCs) in organic synthesis is a major contributor to environmental pollution. Consequently, developing synthetic protocols that operate in solvent-free conditions or in environmentally benign solvents like water is a primary goal of green chemistry.

Solvent-Free Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising solvent-free alternative. chemrxiv.orgnih.gov In a typical mechanochemical synthesis, solid reactants are ground together, often in a ball mill, to provide the energy required for the reaction to proceed. nih.govresearchgate.net This method eliminates the need for solvents, can lead to shorter reaction times, and sometimes results in the formation of products that are difficult to obtain from solution-based methods. While a specific mechanochemical synthesis for "Benzene, 1-ethenyl-3-(methylsulfonyl)-" has not been detailed in the literature, the successful synthesis of other aromatic compounds and Schiff-bases under solvent-free conditions suggests its potential applicability. chemrxiv.orgnih.gov

Aqueous Medium Synthesis:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have low solubility in water, various techniques can be employed to facilitate reactions in aqueous media. For the synthesis of related vinyl sulfones, radical-mediated thiodesulfonylation has been shown to proceed effectively in an aqueous medium. nih.govresearchgate.net This approach avoids the use of hazardous organic solvents and simplifies product isolation. The reaction of vinyl sulfones with aryl thiols in water can lead to the formation of vinyl sulfides, demonstrating that water can be a viable medium for reactions involving sulfone-containing compounds. nih.gov

Another approach to enable reactions in or with water is the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an organic substrate and an aqueous solution of a reagent). researchgate.netorganic-chemistry.org This technique can eliminate the need for anhydrous conditions and expensive, polar aprotic solvents. nih.govamazonaws.com For the synthesis of "Benzene, 1-ethenyl-3-(methylsulfonyl)-", a phase-transfer catalyst could potentially be used to facilitate the reaction between an aqueous solution of a sulfinating agent and an organic phase containing a styrene precursor.

Ionic Liquids as Green Solvents:

Ionic liquids (ILs) are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, which reduces air pollution. chemrxiv.org They can be designed to be task-specific, acting as both the solvent and the catalyst. chemrxiv.org In the context of vinyl sulfone synthesis, ionic liquids have been used as efficient additives in copper-catalyzed coupling reactions of sulfinic acid salts with vinyl bromides, leading to good yields of the desired products. The use of an ionic liquid can also facilitate catalyst recycling. While not strictly a solvent-free or aqueous protocol, the use of recyclable ionic liquids represents a significant step towards a more sustainable synthesis.

The development of highly active and selective catalysts is crucial for minimizing waste and energy consumption in chemical synthesis. Green catalyst design focuses on using earth-abundant metals, developing heterogeneous catalysts for easy separation and reuse, and creating catalysts that can operate under mild conditions.

Photoredox Catalysis:

A promising green approach for the synthesis of functionalized styrene derivatives involves visible light-induced photoredox catalysis. chemrxiv.org This methodology uses light as a renewable energy source to drive chemical reactions at room temperature, often with high efficiency and selectivity. For instance, a three-component reaction involving a styrene derivative, a sulfinate salt, and an arylating agent can be achieved using a photocatalyst like fac-Ir(ppy)3. researchgate.net This reaction proceeds via a sequence of radical formation and combination, allowing for the simultaneous introduction of a sulfonyl group and another functional group onto the styrene backbone. chemrxiv.org

The following table summarizes the scope of a photoredox-catalyzed sulfonylation and arylation of various styrene derivatives, which serves as a model for the potential green synthesis of "Benzene, 1-ethenyl-3-(methylsulfonyl)-".

Table 1: Photocatalytic Sulfonylation and Arylation of Styrene Derivatives researchgate.net

| Entry | Styrene Derivative | Arylating Agent | Sulfinate Salt | Product | Yield (%) |

| 1 | Styrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 2-(4-cyanophenyl)-1-phenyl-1-(tosyl)ethane | 85 |

| 2 | 4-Methylstyrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 2-(4-cyanophenyl)-1-(p-tolyl)-1-(tosyl)ethane | 92 |

| 3 | 4-Methoxystyrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 2-(4-cyanophenyl)-1-(4-methoxyphenyl)-1-(tosyl)ethane | 78 |

| 4 | 4-Chlorostyrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 1-(4-chlorophenyl)-2-(4-cyanophenyl)-1-(tosyl)ethane | 88 |

| 5 | 3-Methylstyrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 2-(4-cyanophenyl)-1-(m-tolyl)-1-(tosyl)ethane | 81 |

This method is scalable and can be performed under mild conditions, making it an attractive green alternative to traditional methods.

Heterogeneous and Recyclable Catalysts:

The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, which is both economically and environmentally advantageous. For reactions involving sulfonation, sulfonated polymers have been developed as solid acid catalysts. For example, recycled poly(styrene-co-butadiene) can be sulfonated and used as a heterogeneous catalyst in esterification reactions. This approach not only provides a recyclable catalyst but also offers a method for upcycling plastic waste.

Mechanistic Elucidation of Reactivity Profiles for Benzene, 1 Ethenyl 3 Methylsulfonyl

Investigations into Olefinic Reactivity

The ethenyl group, being directly attached to the benzene (B151609) ring, is the primary site for many chemical transformations. Its reactivity is significantly modulated by the meta-positioned methylsulfonyl group, which deactivates the aromatic ring towards electrophilic substitution but activates the vinyl group as a dienophile and a Michael acceptor.

Electrophilic Addition Reactions and Regioselectivity

The addition of electrophiles across the carbon-carbon double bond of the ethenyl group is a characteristic reaction. The regioselectivity of this process is dictated by the stability of the resulting carbocation intermediate. In the case of 3-(methylsulfonyl)styrene, the addition of a protic acid like HBr proceeds via protonation of the double bond.

Two potential carbocation intermediates can be formed:

Path A: Protonation of the terminal carbon (Cβ) results in a benzylic secondary carbocation at the carbon adjacent to the ring (Cα).

Path B: Protonation of the internal carbon (Cα) results in a primary carbocation at the terminal carbon (Cβ).

The benzylic carbocation in Path A is significantly more stable due to resonance delocalization of the positive charge into the benzene ring. Although the strongly electron-withdrawing methylsulfonyl group at the meta position destabilizes this carbocation to some extent, the benzylic stabilization is the dominant factor. Therefore, the reaction proceeds preferentially through the more stable benzylic carbocation. pressbooks.pubmdpi.com This follows Markovnikov's rule, which states that the proton adds to the carbon with more hydrogen atoms, and the nucleophile (Br⁻) adds to the more substituted carbon. youtube.comlibretexts.org

The general mechanism is as follows:

The π electrons of the alkene attack the electrophile (H⁺), forming a new C-H bond on the terminal carbon and a secondary benzylic carbocation. pressbooks.pub

The nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. pressbooks.pub

This regioselectivity is a foundational principle in predicting the outcomes of such additions. nih.gov

Radical Polymerization Mechanisms

3-(methylsulfonyl)styrene can undergo radical polymerization, similar to styrene (B11656), to form poly[1-(3-methylsulfonylphenyl)ethylene]. The process is initiated by radical species generated from initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.org

The mechanism involves three main stages:

Initiation: The initiator decomposes upon heating to generate free radicals. This radical then adds to the ethenyl group of a monomer molecule, creating a new, more stable benzylic radical. libretexts.orgyoutube.com The electron-withdrawing sulfonyl group influences the reactivity of the monomer and the stability of the propagating radical.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly forming a long polymer chain. Each addition regenerates a benzylic radical at the growing end of the chain. libretexts.org

Termination: The polymerization ceases when two growing radical chains combine (recombination) or when one radical transfers a hydrogen atom to another (disproportionation), resulting in two non-radical polymer chains. youtube.comresearchgate.net For polystyrene, termination is dominated by recombination. researchgate.net

Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Stable Free Radical Polymerization (SFRP), can also be employed to synthesize polymers with well-defined molecular weights and low polydispersity. cmu.edunih.gov

| Mechanism | Initiator/Catalyst System (Example) | Key Features | Typical Polydispersity Index (PDI) |

|---|---|---|---|

| Free Radical Polymerization | AIBN, Benzoyl Peroxide (BPO) | Broad molecular weight distribution; simple setup. libretexts.org | > 1.5 |

| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halide / Copper Complex (e.g., CuBr/PMDETA) | Controlled/living polymerization; linear evolution of molecular weight with conversion. nih.gov | 1.1 - 1.5 |

| Stable Free Radical Polymerization (SFRP) | Nitroxides (e.g., TEMPO) | Controlled/living polymerization; particularly effective for styrene and its derivatives. cmu.edu | 1.1 - 1.4 |

Cycloaddition Reactions (e.g., Diels-Alder)

In cycloaddition reactions, the ethenyl group of 3-(methylsulfonyl)styrene typically functions as the dienophile. The electron-withdrawing nature of the methylsulfonyl group activates the double bond, making it more electrophilic and thus more reactive towards electron-rich dienes in [4+2] cycloadditions, such as the Diels-Alder reaction. wikipedia.org

The reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile (the ethenyl group) to form a six-membered ring (a cyclohexene (B86901) derivative). wikipedia.orgyoutube.com The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. youtube.com

For example, in a reaction with a symmetric diene like 1,3-butadiene, 3-(methylsulfonyl)styrene would yield a single cyclohexene adduct. With an unsymmetrical diene, a mixture of regioisomers could be formed. The high reactivity of activated dienophiles often allows these reactions to proceed under mild thermal conditions. beilstein-journals.orgrsc.org

Transition Metal-Catalyzed Functionalization at the Ethenyl Group

The ethenyl group is amenable to a variety of transition metal-catalyzed transformations, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Heck Reaction: In the presence of a palladium catalyst, 3-(methylsulfonyl)styrene can couple with aryl or vinyl halides to form substituted stilbene (B7821643) or diene derivatives, respectively. researchgate.net

Epoxidation: Catalysts based on transition metals like copper, manganese, or cobalt can mediate the epoxidation of the vinyl group using an oxidant such as tert-butyl hydroperoxide (TBHP), yielding 1-(methylsulfonyl)-3-(oxiran-2-yl)benzene. nih.gov

Cyclopropanation: Chiral dirhodium(II) complexes can catalyze the reaction with diazo compounds, like ethyl diazoacetate, to produce cyclopropane (B1198618) derivatives, often with high enantioselectivity. researchgate.net

| Reaction | Catalyst System (Example) | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Aryl Halide | Stilbene Derivative | researchgate.net |

| Epoxidation | Cu-MSN / TBHP | - | Epoxide (Oxirane) | nih.gov |

| Cyclopropanation | Chiral Rh(II) Complex | Ethyl Diazoacetate | Cyclopropane Carboxylate | researchgate.net |

Exploration of Sulfonyl Group Transformations

The sulfonyl group is generally stable and less reactive than the ethenyl group. However, it can undergo specific transformations under certain conditions.

Nucleophilic Substitution at the Sulfonyl Carbon or Adjacent Positions

Direct nucleophilic substitution at the tetracoordinate sulfur atom of a sulfone is a challenging reaction due to the stability of the C-S bonds. Unlike sulfonyl chlorides, where the chloride is a good leaving group, the methyl and aryl groups in a sulfone are poor leaving groups. mdpi.com Reactions typically require highly reactive nucleophiles and harsh conditions. The mechanism can proceed through an addition-elimination pathway involving a hypervalent sulfur intermediate (a sulfurane). mdpi.comscispace.com

A more plausible reaction involving nucleophiles is the conjugate or Michael-type addition to the ethenyl group. The powerful electron-withdrawing sulfonyl group makes the β-carbon of the vinyl group electrophilic and susceptible to attack by soft nucleophiles like thiolates or amines. This reaction would form a carbanion intermediate stabilized by the adjacent sulfonyl group.

Reduction Chemistry of Sulfones

The sulfonyl group is generally characterized by its high stability and resistance to a wide range of chemical transformations. However, under specific reductive conditions, the sulfone moiety in compounds like Benzene, 1-ethenyl-3-(methylsulfonyl)- can be targeted. The reduction of aryl and vinyl sulfones can proceed through various pathways, often leading to the cleavage of the carbon-sulfur bond.

Removal of the sulfonyl group from a vinylic carbon can be accomplished through reductive methods or via addition-elimination processes where the sulfonyl group is replaced by another substituent. nih.gov Radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols provides a pathway to vinyl sulfides, effectively replacing the sulfonyl group. nih.gov

Commonly employed reagents for the reduction of the sulfone group are strong reducing agents. The specific products of the reduction depend heavily on the reagent used and the reaction conditions.

Table 1: Selected Methods for the Reduction of Sulfones

| Reagent/Method | Product Type | Comments |

|---|---|---|

| Samarium(II) iodide | Alkane | Effective for reductive cleavage of C-S bond in sulfones. |

| Sodium amalgam | Alkane | A classical method for desulfonylation. |

| Raney Nickel | Alkane | Often used for desulfurization, though conditions can be harsh. |

| Lithium aluminum hydride (LiAlH₄) | Sulfide (B99878) or Alkane | Can reduce sulfones, though it is less common than for other functional groups. The outcome can vary. |

For Benzene, 1-ethenyl-3-(methylsulfonyl)-, selective reduction of the sulfone group without affecting the vinyl group or the aromatic ring requires carefully chosen conditions. The vinyl group itself can be susceptible to reduction, for instance, through catalytic hydrogenation, which would yield Benzene, 1-ethyl-3-(methylsulfonyl)-. Therefore, chemoselective reduction of the sulfone is a significant synthetic challenge.

Oxidative Transformations of the Sulfonyl Moiety

The sulfonyl group represents a high oxidation state of sulfur (S(VI)) and is generally resistant to further oxidation under typical laboratory conditions. tandfonline.com The synthesis of sulfones is most commonly achieved through the oxidation of the corresponding sulfides, using a variety of oxidizing agents such as hydrogen peroxide, peroxy acids, or potassium hydrogen persulfate (Oxone). tandfonline.comorganic-chemistry.orgacsgcipr.org This oxidation typically proceeds via a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. acs.org

Despite this inherent stability, research has shown that under specific and unconventional conditions, the sulfonyl group in aromatic sulfones can undergo oxidative transformation. One such reported transformation is the conversion of aromatic sulfones to sulfonic acids. This reaction has been observed to occur spontaneously in microdroplets under ambient conditions without the need for added catalysts or reagents. nsf.govresearchgate.netnih.govacs.org

The proposed mechanism for this transformation involves the water radical cation, (H₂O)⁺•, which is thought to be generated at the air-solvent interface of the microdroplet. nsf.govresearchgate.netnih.gov This radical cation attacks the sulfone, leading to a radical cation adduct, which then undergoes a 1,2-aryl migration and C-O cleavage to yield the sulfonic acid. nsf.govresearchgate.netnih.govacs.org A significant finding from these studies is that this oxidation is highly dependent on the electronic nature of the aromatic ring, requiring the presence of a strong electron-donating group (like a hydroxyl group in the para-position) to facilitate the reaction. nsf.govresearchgate.netnih.govacs.org Given that Benzene, 1-ethenyl-3-(methylsulfonyl)- lacks a strong electron-donating group, its conversion to the corresponding sulfonic acid via this specific pathway would be expected to be inefficient.

Role as an Activating or Directing Group in Aromatic Reactions

The methylsulfonyl (–SO₂CH₃) group exerts a significant influence on the reactivity of the aromatic ring to which it is attached. Due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur, the sulfonyl group is a potent electron-withdrawing group (EWG). wikipedia.orgmasterorganicchemistry.com

This electron-withdrawing nature has two primary consequences for aromatic reactions:

Ring Deactivation: The sulfonyl group withdraws electron density from the benzene ring through both inductive (-I) and resonance (-M) effects. masterorganicchemistry.com This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, the methylsulfonyl group is classified as a deactivating group for electrophilic aromatic substitution (SₑAr) reactions. wikipedia.orgmasterorganicchemistry.com

Directing Effects: In electrophilic aromatic substitution, deactivating groups generally direct incoming electrophiles to the meta position. wikipedia.orglibretexts.orgorganicchemistrytutor.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack.

Conversely, for nucleophilic aromatic substitution (SₙAr), the electron-withdrawing sulfonyl group acts as an activating group. wikipedia.orglibretexts.org By pulling electron density out of the ring, it makes the ring more susceptible to attack by nucleophiles. youtube.comyoutube.com This activation is most effective when the sulfonyl group is positioned ortho or para to a leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.orglibretexts.org

Aromatic Ring Reactivity Studies

Electrophilic Aromatic Substitution Patterns and Directing Effects

The regiochemical outcome of electrophilic aromatic substitution on Benzene, 1-ethenyl-3-(methylsulfonyl)- is determined by the combined directing effects of the ethenyl (vinyl) and methylsulfonyl substituents. These two groups have opposing influences on the reaction.

Methylsulfonyl Group (–SO₂CH₃): As a strong electron-withdrawing group, it is deactivating and a meta-director. wikipedia.orgmasterorganicchemistry.comlibretexts.org It will direct incoming electrophiles to the positions meta to itself, which are positions 2, 4, and 6.

Ethenyl Group (–CH=CH₂): The vinyl group is generally considered a weakly activating group. It can donate electron density to the ring via resonance, making it an ortho-, para-director. It will direct incoming electrophiles to positions 2 and 4.

Table 2: Analysis of Potential Electrophilic Substitution Sites

| Position | Influence of –SO₂CH₃ (at C3) | Influence of –CH=CH₂ (at C1) | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | meta | ortho | meta to –SO₂CH₃, ortho to –CH=CH₂ | Favorable. Activated by vinyl, meta to sulfonyl. |

| C4 | meta | para | meta to –SO₂CH₃, para to –CH=CH₂ | Favorable. Activated by vinyl, meta to sulfonyl. |

| C5 | ortho | meta | ortho to –SO₂CH₃, meta to –CH=CH₂ | Unfavorable. Strongly deactivated by sulfonyl. |

| C6 | meta | ortho | meta to –SO₂CH₃, ortho to –CH=CH₂ | Favorable. Activated by vinyl, meta to sulfonyl. |

Based on this analysis, electrophilic attack is most likely to occur at positions 2, 4, and 6. Position 4 is para to the activating vinyl group, and positions 2 and 6 are ortho. Steric hindrance from the adjacent vinyl group might slightly disfavor attack at the 2 and 6 positions compared to the 4 position. Therefore, a mixture of products would be expected, with the major isomers likely resulting from substitution at positions 4 and 2/6. The strongly deactivating sulfonyl group would likely make harsh reaction conditions necessary for reactions like nitration or halogenation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution on Activated Benzene Ring

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org The methylsulfonyl group in Benzene, 1-ethenyl-3-(methylsulfonyl)- strongly activates the ring toward nucleophilic attack. youtube.comyoutube.com

The standard SₙAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.org

Addition: A nucleophile attacks the aromatic ring at a carbon bearing a suitable leaving group (typically a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For this mechanism to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group to provide resonance stabilization for the Meisenheimer complex. libretexts.orgyoutube.com In the case of Benzene, 1-ethenyl-3-(methylsulfonyl)-, there is no inherent leaving group like a halogen on the ring. If a derivative, such as Benzene, 1-chloro-2-ethenyl-4-(methylsulfonyl)-, were used, the chlorine atom at C1 would be ortho to the sulfonyl group at C4, making it susceptible to displacement by a nucleophile.

In the absence of a leaving group and strong activating groups in the ortho/para positions, nucleophilic substitution can sometimes proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org This, however, typically requires very strong basic conditions.

Oxidative Polymerization of the Aromatic Nucleus

The term "oxidative polymerization" can refer to several processes. In the context of Benzene, 1-ethenyl-3-(methylsulfonyl)-, the most probable pathway for polymerization involves the vinyl group, a reaction that can be initiated under oxidative conditions.

Vinyl monomers, such as styrene, readily undergo polymerization. Oxidative polymerization of vinyl compounds can be initiated by systems like molecular oxygen in the presence of N-hydroxyphthalimide (NHPI). researchgate.net This process involves the formation of radical species that initiate the chain polymerization of the vinyl group. researchgate.nettudelft.nl The result is a polymer with a long carbon chain and the substituted benzene rings as pendant groups. The aromatic nucleus itself does not typically become part of the polymer backbone in this type of polymerization.

While the direct oxidative polymerization of the benzene ring itself is not a common reaction, some studies have shown that certain aromatic compounds, like arylamines, can undergo oxidative polymerization where the aromatic rings are linked together. beilstein-journals.org However, for a deactivated ring like the one in Benzene, 1-ethenyl-3-(methylsulfonyl)-, this is a much less likely pathway than polymerization through the reactive vinyl group. The presence of the electron-withdrawing sulfonyl group would make the aromatic ring less susceptible to the oxidative coupling reactions required for such a polymerization. Therefore, under oxidative polymerization conditions, it is expected that Benzene, 1-ethenyl-3-(methylsulfonyl)- would primarily react at the ethenyl group to form a polystyrene-type polymer.

Kinetics and Thermodynamics of Key Transformations

A thorough understanding of the reactivity of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" would necessitate detailed investigations into the kinetics and thermodynamics of its reactions.

Rate Determinations of Elementary Steps

To date, no studies have been published that report the rate determinations for elementary steps in reactions involving "Benzene, 1-ethenyl-3-(methylsulfonyl)-". Such research would involve monitoring the concentration of reactants and products over time for reactions like Michael additions, polymerizations, or cycloadditions. This would allow for the determination of the reaction order and the rate constants (k) for each fundamental step of the reaction mechanism. For instance, in a hypothetical Michael addition with a nucleophile (Nu-), the elementary steps would include the nucleophilic attack on the β-carbon of the vinyl group and subsequent protonation. The rate law for such a process would be derived from the slowest, or rate-determining, step. researchgate.netresearchgate.net

Activation Energy and Reaction Coordinate Analyses

There is no available data on the activation energies (Ea) or reaction coordinate diagrams for transformations of "Benzene, 1-ethenyl-3-(methylsulfonyl)-". This information is typically obtained through computational modeling (e.g., using Density Functional Theory) or by studying the temperature dependence of reaction rates (using the Arrhenius equation). rsc.org A reaction coordinate diagram would visually represent the energy changes as the reaction progresses from reactants to products, showing the energy of transition states and any intermediates. For example, in a Diels-Alder reaction, the analysis would provide the activation barriers for the formation of the endo and exo products, offering insight into the kinetic feasibility of the reaction. masterorganicchemistry.com

Stereochemical Outcomes of Reactions

Specific studies on the stereochemical outcomes of reactions involving "Benzene, 1-ethenyl-3-(methylsulfonyl)-" are absent from the literature. The presence of the vinyl group suggests that reactions such as additions or polymerizations could lead to the formation of new stereocenters. Understanding the stereoselectivity (e.g., enantioselectivity or diastereoselectivity) would require experimental analysis of the product mixture, often using techniques like chiral chromatography or NMR spectroscopy. For instance, the biotransformation of the related compound, styrene, has been shown to produce stereoisomeric metabolites. nih.gov Similar detailed studies would be needed for the title compound.

Thermodynamic Stability of Intermediates and Products

Quantitative data on the thermodynamic stability of intermediates and products resulting from reactions of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" is not available. Such data, typically expressed as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation, is crucial for understanding the position of chemical equilibria and the relative stability of different possible products. For example, in a reaction that can yield both a kinetic and a thermodynamic product, the thermodynamic product is the more stable one, having a lower Gibbs free energy. masterorganicchemistry.com Determining these values would require calorimetric measurements or high-level computational studies.

Advanced Spectroscopic and Diffraction Based Structural Analyses

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Benzene (B151609), 1-ethenyl-3-(methylsulfonyl)-, a suite of NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's dynamic features.

To definitively assign the complex NMR spectra of 3-vinylphenyl methyl sulfone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the vinyl group protons and the aromatic protons, in addition to a singlet for the methyl sulfonyl group. The vinyl protons would exhibit characteristic splitting patterns (geminal, cis, and trans couplings). The aromatic protons on the 1,3-disubstituted benzene ring would display a more complex splitting pattern due to their various coupling interactions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal discrete resonances for each unique carbon atom in the molecule, including the two vinyl carbons, the four distinct aromatic carbons, and the methyl carbon of the sulfonyl group.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for identifying proton-proton coupling networks. This would allow for the unambiguous assignment of adjacent protons, such as those within the vinyl group and the neighboring protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly aiding in the assignment of the ¹³C spectrum.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Hα (vinyl) | ~5.5-6.0 | Cβ | C-aromatic |

| Hβ (vinyl, cis) | ~5.2-5.7 | Cα | C-aromatic |

| Hβ (vinyl, trans) | ~5.7-6.2 | Cα | C-aromatic |

| Aromatic-H | ~7.5-8.0 | Aromatic-C | C-vinyl, C-sulfonyl |

| CH₃ (sulfonyl) | ~3.0-3.5 | CH₃-C | C-aromatic |

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes such as conformational changes or restricted rotation. For 3-vinylphenyl methyl sulfone, DNMR could potentially provide insights into the rotational barrier around the C(aryl)-S bond and the C(aryl)-C(vinyl) bond. By analyzing changes in the lineshapes of the NMR signals as a function of temperature, thermodynamic parameters for these conformational exchanges could be determined.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. For a crystalline sample of Benzene, 1-ethenyl-3-(methylsulfonyl)-, ssNMR could reveal details about the molecular packing in the crystal lattice, the presence of different polymorphs, and the local environment of the atoms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of 3-vinylphenyl methyl sulfone would exhibit a series of characteristic absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H (vinyl) | Stretching | 3100-3000 | Medium | Medium |

| C-H (aromatic) | Stretching | 3100-3000 | Medium | Medium |

| C=C (vinyl) | Stretching | 1640-1620 | Medium | Strong |

| C=C (aromatic) | Stretching | 1600-1450 | Medium-Strong | Medium-Strong |

| S=O (sulfonyl) | Asymmetric Stretching | 1350-1300 | Strong | Weak |

| S=O (sulfonyl) | Symmetric Stretching | 1160-1120 | Strong | Medium |

| C-H (vinyl) | Out-of-plane bending | 1000-900 | Strong | Weak |

| C-H (aromatic) | Out-of-plane bending | 900-675 | Strong | Weak |

| C-S | Stretching | 800-600 | Medium | Medium |

Subtle changes in the vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), can be correlated with different molecular conformations. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer(s) of the molecule in the gas phase or in solution. For 3-vinylphenyl methyl sulfone, this analysis could help determine the preferred orientation of the vinyl and methylsulfonyl groups relative to the benzene ring.

In Situ Monitoring of Reaction Progress via IR Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. atomfair.combruker.comyoutube.com For the synthesis or subsequent reactions of Benzene, 1-ethenyl-3-(methylsulfonyl)-, this method allows for the continuous tracking of the concentrations of reactants, products, and byproducts by observing changes in their characteristic vibrational bands. fraunhofer.desociedadpolimerica.org.mx

The progress of reactions involving the vinyl or methylsulfonyl groups can be effectively monitored. For instance, during a polymerization reaction of the ethenyl group, the disappearance of the characteristic C=C stretching vibration of the vinyl group can be followed. Similarly, any reaction that modifies the sulfone group would result in noticeable changes in the S=O stretching frequencies.

Key vibrational modes that can be monitored for "Benzene, 1-ethenyl-3-(methylsulfonyl)-" include:

Vinyl Group: The C=C stretching vibration, typically observed in the range of 1630-1640 cm⁻¹, is a key indicator of the presence of the unreacted vinyl moiety. The out-of-plane C-H bending vibrations of the vinyl group, usually found between 910 and 990 cm⁻¹, also serve as valuable markers.

Methylsulfonyl Group: The strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bond in the sulfone group appear in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. researchgate.net Changes in the electronic environment of the sulfone group due to reaction will be reflected in shifts of these band positions.

Benzene Ring: The aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹) and the C-H stretching and bending vibrations provide information about the substitution pattern and electronic state of the benzene ring.

The following interactive table provides a summary of the key IR bands that would be monitored during a hypothetical reaction involving the vinyl group of Benzene, 1-ethenyl-3-(methylsulfonyl)-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change During Reaction |

| Ethenyl (Vinyl) | C=C Stretch | 1630-1640 | Decrease in intensity |

| Ethenyl (Vinyl) | =C-H Out-of-plane bend | 910-990 | Decrease in intensity |

| Methylsulfonyl | Asymmetric S=O Stretch | 1300-1350 | Stable (unless involved) |

| Methylsulfonyl | Symmetric S=O Stretch | 1120-1160 | Stable (unless involved) |

By continuously acquiring IR spectra during a reaction, a three-dimensional plot of absorbance versus wavenumber and time can be generated, allowing for the creation of concentration profiles for the various species involved. youtube.com This real-time data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading. youtube.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption spectrum of Benzene, 1-ethenyl-3-(methylsulfonyl)- is primarily determined by the chromophores present in the molecule: the styrenyl system (a vinyl group conjugated with a benzene ring) and the methylsulfonyl-substituted benzene ring. The interplay of these groups dictates the energies of the electronic transitions.

The styrene (B11656) chromophore typically exhibits two main absorption bands. researchgate.netnist.govaatbio.com The more intense band, corresponding to a π → π* transition, is usually observed at shorter wavelengths, while a weaker, longer-wavelength band arises from a transition to a different excited state. The presence of the electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the meta position of the benzene ring is expected to influence these transitions. Electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the nature of the electronic transition and the position of the substituent. researchgate.net

For Benzene, 1-ethenyl-3-(methylsulfonyl)-, the primary electronic transitions are expected to be of the π → π* type, originating from the conjugated system of the benzene ring and the vinyl group. The methylsulfonyl group, being a strong electron-withdrawing group, will modulate the energy levels of the molecular orbitals involved in these transitions.

A hypothetical UV-Vis absorption spectrum for Benzene, 1-ethenyl-3-(methylsulfonyl)- in a non-polar solvent is presented in the table below.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250-260 | High |

| π → π (benzenoid) | ~280-290 | Moderate |

The exact positions and intensities of these absorption bands would be influenced by the solvent environment.

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This change is due to differential solvation of the ground and excited states of the molecule. wikipedia.org Molecules with a significant difference in dipole moment between their ground and excited states often exhibit strong solvatochromism. nih.gov

For Benzene, 1-ethenyl-3-(methylsulfonyl)-, the presence of the strongly electron-withdrawing methylsulfonyl group and the π-system of the styrenyl moiety can lead to a charge-transfer character in the excited state. This would result in a larger dipole moment in the excited state compared to the ground state. Consequently, an increase in solvent polarity would stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption spectrum (positive solvatochromism). wikipedia.org

Thermochromism , the change in color with temperature, is less commonly observed for simple organic molecules in solution unless there is a specific temperature-dependent equilibrium, such as aggregation or a conformational change that significantly alters the electronic structure. For Benzene, 1-ethenyl-3-(methylsulfonyl)-, significant thermochromic behavior in solution is not strongly anticipated under normal conditions.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. In the context of Benzene, 1-ethenyl-3-(methylsulfonyl)-, this technique could be employed to investigate the electronic structure of its radical ions.

By applying a potential to a solution of the compound, it can be either oxidized to a radical cation or reduced to a radical anion. The UV-Vis spectra of these transient species can then be recorded. The electron-withdrawing methylsulfonyl group would make the reduction of the π-system more facile, while the styrenyl portion provides an extended conjugation pathway to stabilize the resulting radical anion.

The spectroelectrochemical analysis would reveal new absorption bands in the visible or near-infrared region corresponding to electronic transitions within the radical ions. This information is valuable for understanding the electronic structure of the molecule in its different redox states and can be correlated with molecular orbital calculations.

Mass Spectrometry and Related Hyphenated Techniques

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. researchgate.net For Benzene, 1-ethenyl-3-(methylsulfonyl)-, with a molecular formula of C₉H₁₀O₂S, the theoretical exact mass of the monoisotopic molecular ion [M]⁺˙ can be calculated.

The presence of sulfur is particularly useful in HRMS, as its isotopic pattern (³²S, ³³S, ³⁴S) can be resolved and provides a characteristic signature that aids in confirming the elemental composition.

The following table details the theoretical exact masses of the molecular ion and its most abundant isotopologues.

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]⁺˙ | C₉H₁₀³²SO₂ | 182.04015 |

| [M+1]⁺˙ | C₈¹³CH₁₀³²SO₂ | 183.04350 |

| [M+2]⁺˙ | C₉H₁₀³⁴SO₂ | 184.03545 |

By comparing the experimentally measured mass to the theoretical mass with a high degree of accuracy (typically within a few parts per million), the elemental formula can be confidently assigned, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides further structural information. For Benzene, 1-ethenyl-3-(methylsulfonyl)-, characteristic fragmentation pathways would involve the loss of the methyl group, the sulfonyl group, or rearrangements involving the vinyl group. chemguide.co.uklibretexts.orgslideshare.netlibretexts.org A common fragmentation for aromatic sulfones is the loss of SO₂ (64 Da). nih.gov

A plausible fragmentation pattern is outlined below:

Loss of a methyl radical: [M - CH₃]⁺

Loss of the methylsulfonyl group: [M - SO₂CH₃]⁺

Loss of sulfur dioxide: [M - SO₂]⁺˙

Cleavage of the vinyl group: [M - C₂H₃]⁺

The relative intensities of these fragment ions would depend on their stability and the ionization method used. slideshare.net

X-ray Diffraction Crystallography

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure of a compound. nih.gov This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional map of the electron density within the crystal. From this map, the precise position of each atom in the molecule can be determined, yielding exact bond lengths, bond angles, and torsional angles. mdpi.com

For "Benzene, 1-ethenyl-3-(methylsulfonyl)-", a successful single-crystal XRD analysis would confirm the connectivity of the atoms, the planarity of the benzene ring, and the geometry of the methylsulfonyl and ethenyl groups. It would also provide the absolute configuration of the molecule within the crystal lattice. While a specific crystal structure for this compound is not publicly documented, data from closely related structures, such as those containing a methylsulfonyl-phenyl moiety, show the typical tetrahedral geometry around the sulfur atom and the expected aromatic C-C bond lengths. researchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic diffractogram, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

PXRD is invaluable for characterizing the bulk properties of "Benzene, 1-ethenyl-3-(methylsulfonyl)-". It can be used to:

Confirm phase identity: By comparing the experimental pattern to a reference pattern (if available) or one calculated from single-crystal data.

Assess bulk purity: The presence of crystalline impurities would result in additional peaks in the diffractogram.

Identify polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Analyze crystallinity: The sharpness of the diffraction peaks relates to the degree of crystalline order in the sample. Broad, poorly defined peaks may indicate an amorphous or poorly crystalline material. researchgate.net

In the solid state, the packing of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" molecules within the crystal lattice is governed by a variety of non-covalent intermolecular interactions. chimia.ch The methylsulfonyl group is a key player in these interactions. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming hydrogen bonds with suitable donor molecules, such as co-crystallized solvents or other functional groups in neighboring molecules. nih.govfrontiersin.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These calculations provide detailed insights into the geometry, electronic structure, and charge distribution of "Benzene, 1-ethenyl-3-(methylsulfonyl)-."

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For "Benzene, 1-ethenyl-3-(methylsulfonyl)-," this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational analysis is particularly important for this compound due to the rotational freedom around the C-S bond of the methylsulfonyl group and the C-C bond of the ethenyl group. Different arrangements of these groups relative to the benzene (B151609) ring can lead to various conformers with distinct energy levels. For instance, studies on similar sulfone-containing molecules, such as ethyl methyl sulfone, have revealed the existence of multiple stable conformers (gauche and anti) arising from rotation around the C-S bond. researchgate.netysu.am A relaxed potential energy surface (PES) scan, where the energy of the system is calculated for systematic changes in a specific dihedral angle, can identify the most stable conformers of "Benzene, 1-ethenyl-3-(methylsulfonyl)-." The conformer with the global minimum energy is the most populated at equilibrium.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl Sulfone Moiety (Illustrative)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-S | 1.77 | |

| S=O | 1.45 | |

| C-C (aromatic) | 1.39 | |

| O=S=O ~120 | ||

| C-S-O ~108 | ||

| C-S-C ~105 |

Note: This table provides illustrative values based on general findings for phenyl sulfone compounds. Specific values for "Benzene, 1-ethenyl-3-(methylsulfonyl)-" would require dedicated DFT calculations.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.